REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].[OH-].[Na+].ClCO[SiH3].[C:13]([O:16][CH2:17][CH3:18])(=O)C>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:1]([O:3][CH2:4][CH2:5][O:6][CH2:18][CH:17]1[O:16][CH2:13]1)=[CH2:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCO
|
Name
|
|
Quantity
|
50 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
chloromethyloxysilane
|
Quantity
|
78.8 g
|
Type
|
reactant
|
Smiles
|
ClCO[SiH3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
further stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred at 60° C. for 2 hour
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
by washing with water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate, and condensed at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off the solvents
|
Type
|
DISTILLATION
|
Details
|
The resulting liquid was purified by vacuum distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OCCOCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 530 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |